molecular formula C17H15ClFNO B1325715 3'-Azetidinomethyl-3-chloro-5-fluorobenzophenone CAS No. 898772-01-5

3'-Azetidinomethyl-3-chloro-5-fluorobenzophenone

Cat. No. B1325715
M. Wt: 303.8 g/mol
InChI Key: GGJWCJLFPWSNSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Azetidinomethyl-3-chloro-5-fluorobenzophenone is an organic compound with the molecular formula C17H15ClFNO and a molecular weight of 303.8 g/mol . It has demonstrated promising significance in scientific research and industrial applications.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Azetidinomethyl-3-chloro-5-fluorobenzophenone are not explicitly mentioned in the search results. The molecular weight is known to be 303.8 g/mol .

Scientific Research Applications

Antimicrobial Activity

3'-Azetidinomethyl-3-chloro-5-fluorobenzophenone and its derivatives have been extensively studied for their antimicrobial properties. Notably, compounds synthesized from this chemical show excellent to good antibacterial activity compared to reference drugs. For instance, Mistry, Desai, and Desai (2016) synthesized various derivatives, including 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one, and evaluated their antimicrobial activity, finding significant efficacy against various bacteria (Mistry, B., Desai, K. R., & Desai, N. J., 2016). Similarly, Shailesh, Pankaj, and Patel (2012) reported the synthesis of 3-chloro-1-{4-[5-(Substitutedphenyl)-4,5-dihydro-pyrazol-3yl]phenyl}-4-(4-hydroxyphenyl) azetidin-2-one, which showed promising antimicrobial properties (Shailesh, H. S., Pankaj, S., & Patel, A., 2012).

Pharmacological Evaluation

This compound has also been a focus in the field of pharmacology. Gurupadayya et al. (2008) synthesized various azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole, including derivatives of 3'-Azetidinomethyl-3-chloro-5-fluorobenzophenone, and evaluated them for diverse pharmacological activities like anti-inflammatory and analgesic effects (Gurupadayya, B., Gopal, M., Padmashali, B., & Manohara, Y., 2008).

Fluorophore Development

In the development of fluorophores, Liu et al. (2016) demonstrated that replacing conventional dialkylamino substituents with a three-membered aziridine ring in naphthalimide, which is structurally similar to 3'-Azetidinomethyl-3-chloro-5-fluorobenzophenone, leads to significantly enhanced brightness and photostability. This indicates potential applications of azetidinyl compounds in advanced fluorescence imaging (Liu, X., Qiao, Q., Tian, W., Liu, W., Chen, J., Lang, M., & Xu, Z., 2016).

Chemical Reactivity Studies

Satheeshkumar et al. (2017) conducted a study on 7-Chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4(1H)-one, a compound similar in structure to 3'-Azetidinomethyl-3-chloro-5-fluorobenzophenone, to understand its chemical reactivity. Their research provides insights into the reactivity and properties of fluorinated benzophenones, which could be extrapolated to understand the chemical behavior of 3'-Azetidinomethyl-3-chloro-5-fluorobenzophenone (Satheeshkumar, R., Sayın, K., Kaminsky, W., & JayarampillaiRajendra Prasad, K., 2017).

Synthesis of Other Derivatives

Research by Patel et al. (2005) illustrates the synthesis of azetidinones and oxadiazoles bearing benzo[b]thiophene nucleus, showing the versatility of azetidinone structures in synthesizing a wide range of biologically active compounds, which is relevant to the applications of 3'-Azetidinomethyl-3-chloro-5-fluorobenzophenone (Patel, V. M., & Desai, K. R., 2005).

properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(3-chloro-5-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c18-15-8-14(9-16(19)10-15)17(21)13-4-1-3-12(7-13)11-20-5-2-6-20/h1,3-4,7-10H,2,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJWCJLFPWSNSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643272
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-5-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Azetidinomethyl-3-chloro-5-fluorobenzophenone

CAS RN

898772-01-5
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-5-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.